4-Amino-2-methylphenethyl pyrimidine-5-carboxylate
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Overview
Description
4-Amino-2-methylphenethyl pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-amino-2-methylphenethylamine with pyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylphenethyl pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .
Scientific Research Applications
4-Amino-2-methylphenethyl pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-Amino-2-methylphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
4-Amino-2-methylphenethyl pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
4-Amino-2-methylpyrimidine-5-carbonitrile: Similar structure but different functional groups, leading to different chemical and biological properties.
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: Another pyrimidine derivative with different substituents, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-(4-amino-2-methylphenyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-13(15)3-2-11(10)4-5-19-14(18)12-7-16-9-17-8-12/h2-3,6-9H,4-5,15H2,1H3 |
InChI Key |
SZQAMFZIXXXZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CCOC(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
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